molecular formula C12H20ClNO B12706083 o-(2-(Isopropylamino)propyl)phenol hydrochloride CAS No. 101952-90-3

o-(2-(Isopropylamino)propyl)phenol hydrochloride

Katalognummer: B12706083
CAS-Nummer: 101952-90-3
Molekulargewicht: 229.74 g/mol
InChI-Schlüssel: VXUMWYDSGBBVOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-(2-(Isopropylamino)propyl)phenol hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl and a molecular weight of 229.7463 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Isopropylamino)propyl)phenol hydrochloride typically involves the reaction of o-(2-(Isopropylamino)propyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: o-(2-(Isopropylamino)propyl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, o-(2-(Isopropylamino)propyl)phenol hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It is also used in the development of new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific molecular pathways .

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes .

Wirkmechanismus

The mechanism of action of o-(2-(Isopropylamino)propyl)phenol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: o-(2-(Isopropylamino)propyl)phenol hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

101952-90-3

Molekularformel

C12H20ClNO

Molekulargewicht

229.74 g/mol

IUPAC-Name

2-[2-(propan-2-ylamino)propyl]phenol;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)14;/h4-7,9-10,13-14H,8H2,1-3H3;1H

InChI-Schlüssel

VXUMWYDSGBBVOP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(C)CC1=CC=CC=C1O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.